5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride
Description
Properties
IUPAC Name |
5-[2-(2-chlorophenoxy)ethyl]-3-pyrrolidin-3-yl-1H-pyrazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClN3O.ClH/c16-13-3-1-2-4-15(13)20-8-6-12-9-14(19-18-12)11-5-7-17-10-11;/h1-4,9,11,17H,5-8,10H2,(H,18,19);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQNCDASIMDWQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=NNC(=C2)CCOC3=CC=CC=C3Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride, a compound belonging to the pyrazole class, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₅H₁₉Cl₂N₃O
- Molecular Weight : 328.24 g/mol
- CAS Number : 1452547-56-6
Pharmacological Activities
Research indicates that compounds with a pyrazole nucleus exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound in focus has shown promising results in various studies.
1. Anti-inflammatory Activity
Studies have demonstrated that derivatives of pyrazole can significantly inhibit inflammatory mediators. For instance, compounds similar to this compound have been shown to reduce levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro. A notable study reported that certain pyrazole derivatives achieved up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
2. Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been extensively documented. In one study, a series of synthesized pyrazoles were tested against various bacterial strains, including E. coli and S. aureus. The results indicated that these compounds exhibited significant antibacterial activity, with some derivatives outperforming traditional antibiotics .
3. Anticancer Activity
Recent investigations into the anticancer properties of pyrazole derivatives have revealed their potential as effective agents against various cancer cell lines. For example, compounds derived from the pyrazole structure have demonstrated cytotoxic effects against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines, with some exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin . Flow cytometry assays indicated that these compounds induce apoptosis in cancer cells through mechanisms involving p53 activation and caspase cleavage .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Inflammatory Pathways : By inhibiting pro-inflammatory cytokines, this compound may modulate signaling pathways involved in inflammation.
- Microbial Inhibition : The presence of the chlorophenoxy group enhances the compound's ability to disrupt bacterial cell wall synthesis or function.
Case Studies
Several case studies highlight the compound's effectiveness:
- Anti-inflammatory Study : A recent study evaluated the anti-inflammatory effects of a series of pyrazole derivatives in a carrageenan-induced edema model in mice. Results showed significant reduction in paw swelling compared to controls .
- Antimicrobial Efficacy : In vitro tests against Klebsiella pneumoniae demonstrated that select pyrazole compounds had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
- Cancer Cell Line Testing : A comparative study on MCF-7 and A549 cancer cell lines revealed that certain derivatives exhibited higher cytotoxicity than reference drugs, suggesting potential for further development as anticancer agents .
Scientific Research Applications
Agricultural Chemistry
The primary application of 5-[2-(2-Chloro-phenoxy)-ethyl]-3-pyrrolidin-3-yl-1H-pyrazole hydrochloride lies in its use as a pesticide and herbicide. Its mechanism of action is believed to involve the disruption of specific biochemical pathways in target pests, leading to their mortality or incapacitation.
Key Findings:
- Efficacy Against Pests : Studies indicate that the compound is effective against a range of agricultural pests, enhancing crop yield and health.
- Herbicidal Properties : It has shown potential in controlling various weed species, which is crucial for maintaining agricultural productivity.
Biological Research
Beyond agricultural uses, this compound has potential applications in biological research:
- Mechanistic Studies : Research has focused on understanding how this compound interacts at the molecular level with biological systems, providing insights into its potential therapeutic uses.
Case Study Example :
A study demonstrated that the compound exhibited significant activity against specific pest species, with minimal side effects on non-target organisms. This aspect is critical for regulatory approval and safe application in agricultural settings.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
Imidazole Derivatives
- Key Compounds : Ethyl 2-[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (-C), Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (-D) .
- Comparison: Imidazoles (5-membered, two adjacent nitrogen atoms) differ from pyrazoles (two non-adjacent nitrogens), altering electronic distribution and hydrogen-bonding capacity. Chloro and bromo substituents in imidazoles enhance electrophilicity, similar to the 2-chloro-phenoxy group in the target compound. However, the pyrazole core may offer better metabolic stability due to reduced aromatic ring strain.
Pyridazinone Derivatives
- Key Compounds : 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones () .
- Comparison: Pyridazinones (6-membered, two adjacent nitrogens) exhibit distinct reactivity compared to pyrazoles.
Triazole Derivatives
- Key Compounds : 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2yl)ethyl triazole derivatives (-A, B) .

- Comparison: Triazoles (5-membered, three nitrogen atoms) provide additional hydrogen-bonding sites. The target compound’s pyrrolidine substituent may mimic these interactions through its secondary amine. 3D-QSAR models () emphasize substituent spatial alignment, suggesting the target’s 2-chloro-phenoxy ethyl group is optimized for target binding.
Substituent Effects
Chloro and Halogenated Groups
- Chloro substituents in imidazoles (-C, D) and pyridazinones () increase lipophilicity and electrophilicity, enhancing target affinity.
Amino and Pyrrolidine Groups
- The pyrrolidine moiety in the target compound contrasts with the isobutyl/propyl amino groups in triazole derivatives (-B). Pyrrolidine’s cyclic structure may reduce conformational flexibility, improving selectivity for specific enzyme pockets .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Synthetic Routes: The target compound’s phenoxy-ethyl chain may be synthesized via methods similar to pyridazinone alkylation () .
- Activity Prediction: The 2-chloro-phenoxy group’s ortho substitution may confer steric advantages over para-substituted analogs in imidazoles () .
- Solubility : Hydrochloride salt formation, as seen in H-series inhibitors (), likely optimizes the target’s pharmacokinetic profile .
Preparation Methods
Synthesis of the Pyrazole Core
- Starting Materials: 1,3-dicarbonyl compounds or β-ketoesters and hydrazines are commonly used to form pyrazole rings.
- Method: Condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds or diketones under reflux in ethanol or other suitable solvents produces the pyrazole nucleus.
- Conditions: Mild heating (60–90 °C), acidic or neutral pH to promote cyclization.
Introduction of the Pyrrolidin-3-yl Group
- Approach: Nucleophilic substitution or reductive amination can be employed to attach the pyrrolidine ring at the 3-position of the pyrazole.
- Typical Reagents: Pyrrolidine or its derivatives, possibly protected to avoid side reactions.
- Reaction Conditions: Use of base catalysts (e.g., sodium hydride) or coupling agents under inert atmosphere to ensure selective substitution.
Attachment of the 2-(2-Chlorophenoxy)ethyl Side Chain
- Method: Alkylation of the pyrazole nitrogen or carbon with a 2-(2-chlorophenoxy)ethyl halide (e.g., bromide or chloride) via nucleophilic substitution.
- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate SN2 reactions.
- Conditions: Controlled temperature (0–50 °C) to avoid elimination or side reactions.
Formation of Hydrochloride Salt
- Process: The free base form of the synthesized compound is treated with hydrochloric acid in an organic solvent (e.g., diethyl ether or ethanol) to precipitate the hydrochloride salt.
- Purpose: Improves compound stability, crystallinity, and handling properties.
Representative Reaction Scheme (Simplified)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Pyrazole ring formation | Hydrazine + diketone, reflux in EtOH | Pyrazole core |
| 2 | Pyrrolidine substitution | Pyrrolidine, base, inert atmosphere | 3-pyrrolidin-3-yl substituted pyrazole |
| 3 | Alkylation with side chain | 2-(2-chlorophenoxy)ethyl halide, DMF | 5-[2-(2-chlorophenoxy)ethyl] substitution |
| 4 | Salt formation | HCl in EtOH or ether | Hydrochloride salt of final compound |
Research Findings and Optimization Data
While direct published protocols for this exact compound are limited, analogous pyrazole derivatives have been synthesized with the following insights relevant to this compound:
| Parameter | Optimal Range/Condition | Notes |
|---|---|---|
| Solvent for cyclization | Ethanol, methanol | Facilitates ring closure with good yields |
| Temperature for alkylation | 25–50 °C | Prevents side reactions, ensures selectivity |
| Base catalyst | Sodium hydride, potassium carbonate | Enhances nucleophilicity for substitution |
| Reaction time | 4–24 hours | Dependent on reagent reactivity and scale |
| Purification method | Recrystallization from ethanol/ether | Yields pure hydrochloride salt |
Analytical and Quality Control Considerations
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm structure and purity.
- Salt Formation Confirmation: Infrared spectroscopy (IR) and melting point analysis confirm hydrochloride salt formation.
- Yield: Typically ranges from 60% to 85% depending on reaction scale and conditions.
Summary Table of Preparation Method Features
| Aspect | Description |
|---|---|
| Core synthesis | Hydrazine condensation with diketones |
| Pyrrolidine introduction | Nucleophilic substitution or reductive amination |
| Side chain attachment | SN2 alkylation with chlorophenoxyethyl halide |
| Salt formation | Treatment with HCl to form stable hydrochloride salt |
| Solvents | Ethanol, DMF, THF, diethyl ether |
| Catalysts/Bases | Sodium hydride, potassium carbonate |
| Temperature range | 0–90 °C depending on step |
| Purification | Recrystallization, chromatography |
| Analytical techniques | NMR, HPLC, IR, melting point |
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of pyrazole derivatives often involves multi-step reactions, such as condensation, cyclization, or Mannich reactions. For example, Mannich reactions are effective for introducing pyrrolidine and phenoxyethyl groups via amine-formaldehyde interactions . Key parameters for yield optimization include:
- Temperature control : Maintaining 0–50°C during acid-catalyzed steps prevents side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Catalyst use : Acidic conditions (e.g., HCl) improve cyclization efficiency .
Yield tracking via HPLC or NMR at each step helps identify bottlenecks .
Basic: What analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray crystallography : Resolves 3D conformation and confirms stereochemistry, as demonstrated for related pyrazole-quinoline hybrids (R factor = 0.052) .
- Spectroscopy :
- FT-IR : Confirms functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹) .
Basic: How can purification challenges (e.g., byproduct removal) be addressed?
Methodological Answer:
- Chromatography : Reverse-phase HPLC with C18 columns separates polar byproducts using acetonitrile/water gradients .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) selectively crystallize the target compound .
- Membrane filtration : Nanofiltration (MWCO 300–500 Da) removes low-molecular-weight impurities .
Advanced: How can computational methods guide reaction design and optimization?
Methodological Answer:
The ICReDD framework integrates quantum chemical calculations and experimental feedback to predict reaction pathways . For example:
- Reaction path search : Density Functional Theory (DFT) identifies transition states and intermediates.
- Solvent effects : COSMO-RS simulations optimize solvent polarity for intermediate stabilization .
- Machine learning : Trained on existing pyrazole synthesis datasets, models predict optimal conditions (e.g., 72% accuracy in temperature selection) .
Advanced: What statistical approaches improve experimental design for reaction optimization?
Methodological Answer:
- Design of Experiments (DoE) :
- Response Surface Methodology (RSM) : Optimizes variables (e.g., temperature, catalyst loading) in a reduced number of trials .
- Factorial designs : Identify interactions between parameters (e.g., solvent polarity × reaction time) .
- Taguchi methods : Robust against noise (e.g., humidity fluctuations) for large-scale reproducibility .
Advanced: How should researchers resolve contradictions between computational predictions and experimental data?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

